molecular formula C15H28N2O5 B13557771 (2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

(2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13557771
M. Wt: 316.39 g/mol
InChI Key: VQXLZIQNBGOXOH-QWRGUYRKSA-N
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Description

(2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with tert-butyl and hydroxymethyl groups, making it an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of tert-Butyl and Hydroxymethyl Groups: The tert-butyl and hydroxymethyl groups are introduced through selective alkylation reactions. tert-Butyl groups are often introduced using tert-butyl bromide in the presence of a strong base, while hydroxymethyl groups can be introduced using formaldehyde and a reducing agent.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protecting groups to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or other functional groups.

    Substitution: The tert-butyl and Boc protecting groups can be selectively removed or substituted under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection, and basic conditions (e.g., sodium hydroxide) for tert-butyl group removal.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of deprotected amines or substituted derivatives.

Scientific Research Applications

(2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to changes in enzyme activity, protein conformation, and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A diastereomer with different stereochemistry at the 4-position.

    (2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A similar compound without the Boc protecting group.

Uniqueness

(2S,4S)-tert-Butyl 4-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and Boc protecting groups. These features make it a valuable intermediate in asymmetric synthesis and a versatile building block for various chemical transformations.

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-10-7-11(9-18)17(8-10)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19)/t10-,11-/m0/s1

InChI Key

VQXLZIQNBGOXOH-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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